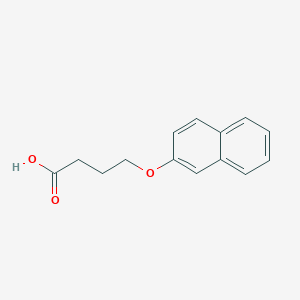

4-naphthalen-2-yloxybutanoic Acid

Description

4-Naphthalen-2-yloxybutanoic acid is a naphthalene-derived carboxylic acid characterized by a butanoic acid backbone substituted with a naphthalen-2-yloxy group.

The naphthalene ring system enhances aromatic interactions, making it relevant in pharmaceutical or agrochemical research.

Propriétés

IUPAC Name |

4-naphthalen-2-yloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWDSOBRSEWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-naphthalen-2-yloxybutanoic acid typically involves the reaction of 2-naphthol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-naphthol with butanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-naphthalen-2-yloxybutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

4-naphthalen-2-yloxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Applications De Recherche Scientifique

4-naphthalen-2-yloxybutanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-naphthalen-2-yloxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their structural distinctions:

| Compound Name | Key Substituents | Molecular Features | Potential Applications |

|---|---|---|---|

| 4-Naphthalen-2-yloxybutanoic acid | Naphthalen-2-yloxy, butanoic acid | Aromatic lipophilicity, oxygen linker | Drug intermediates, agrochemicals |

| 4-(4-Chlorophenoxy)-2-oxobutanoic acid | Chlorophenoxy, 2-oxo group | Electrophilic ketone, halogen | Herbicidal activity (phenoxy analogs) |

| 4-Ethylsulfanyl-2-oxobutanoic acid | Ethylsulfanyl, 2-oxo group | Sulfur linker, thioether | Chelation or redox-active agents |

| 4-Ethoxy-2-nicotinoyl-4-oxobutanoic acid | Ethoxy, nicotinoyl, 4-oxo | Ester, amide functionality | Enzyme inhibition (e.g., kinase targets) |

| Tobias acid (2-Naphthylamine-1-sulfonic acid) | Amino, sulfonic acid | High water solubility, zwitterionic | Dye synthesis, biochemical assays |

Key Observations:

- Aromatic vs.

- Functional Group Diversity: The 2-oxo group in analogs like 4-(4-chlorophenoxy)-2-oxobutanoic acid introduces keto-enol tautomerism, which may influence reactivity or binding modes . Sulfonic acid derivatives (e.g., Tobias acid) exhibit high water solubility due to their zwitterionic nature, contrasting with the hydrophobic naphthalene-based compounds .

- Halogen and Heteroatom Effects: Chlorine in chlorophenoxy derivatives may enhance herbicidal activity through electrophilic interactions, while sulfur in ethylsulfanyl analogs could participate in redox or metal-binding processes .

Physicochemical Properties

While explicit data for the target compound are scarce, trends can be inferred:

- Solubility : Naphthalene derivatives generally exhibit low aqueous solubility due to their aromaticity. Sulfonic acid analogs (e.g., Tobias acid, solubility ~50 g/L) are exceptions .

- Stability: The oxygen linker in 4-naphthalen-2-yloxybutanoic acid may confer hydrolytic stability compared to ester or amide-containing analogs (e.g., 4-ethoxy-2-nicotinoyl-4-oxobutanoic acid) .

Activité Biologique

4-Naphthalen-2-yloxybutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that illustrate its significance in various biological contexts.

4-Naphthalen-2-yloxybutanoic acid has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| LogP | 2.8126 |

| Polar Surface Area | 41.598 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The compound features a naphthalene ring substituted with a butanoic acid moiety, contributing to its unique reactivity and biological interactions .

The biological activity of 4-naphthalen-2-yloxybutanoic acid is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an enzyme inhibitor, potentially affecting metabolic pathways associated with inflammation and cancer progression. The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function and altering cellular signaling pathways.

Pharmacological Effects

Research indicates that 4-naphthalen-2-yloxybutanoic acid exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have demonstrated its potential to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit tumor growth in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of 4-naphthalen-2-yloxybutanoic acid in a mouse model of arthritis. The results indicated that administration of the compound significantly reduced swelling and inflammatory markers compared to a control group.

Table 1: Effects on Inflammatory Markers

| Treatment | Swelling (mm) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|---|

| Control | 8.5 | 120 | 85 |

| 4-Naphthalen-2-yloxybutanoic Acid (10 mg/kg) | 5.0 | 60 | 45 |

This study underscores the potential therapeutic applications of the compound in managing inflammatory conditions.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of 4-naphthalen-2-yloxybutanoic acid against breast cancer cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Table 2: Effects on Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

These findings suggest that further exploration into the mechanisms underlying these effects could lead to new treatment strategies for breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.